molecular formula C8H6F3N3 B1286855 1-(Azidomethyl)-2-(trifluoromethyl)benzene CAS No. 823189-03-3

1-(Azidomethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1286855
CAS No.: 823189-03-3
M. Wt: 201.15 g/mol
InChI Key: DISKVNRGMSADDG-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis and materials science, due to its unique chemical properties.

Mechanism of Action

Target of Action

1-(Azidomethyl)-2-(trifluoromethyl)benzene primarily targets enzymes and proteins involved in radical reactions. The trifluoromethyl group is known for its ability to stabilize radical intermediates, making it a valuable moiety in radical chemistry . This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to interact with specific biological targets.

Mode of Action

The compound interacts with its targets through radical mechanisms. The azidomethyl group can generate nitrogen gas upon decomposition, leading to the formation of reactive intermediates. These intermediates can then interact with the trifluoromethyl group, facilitating the formation of stable radical species. This interaction can result in the modification of the target proteins or enzymes, altering their activity and function .

Biochemical Pathways

This compound affects pathways involving radical intermediates. The formation of these intermediates can lead to the activation or inhibition of various biochemical pathways, depending on the specific targets involved. For example, the compound can influence oxidative stress pathways by generating reactive oxygen species (ROS), which can have downstream effects on cellular signaling and metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability. The azidomethyl group can undergo metabolic transformations, leading to the formation of active metabolites. These properties collectively influence the compound’s distribution within the body and its overall pharmacokinetic profile .

Result of Action

At the molecular level, the action of this compound results in the formation of stable radical species that can modify target proteins and enzymes. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation. The compound’s ability to generate reactive intermediates also means it can induce oxidative stress, potentially leading to cell damage or apoptosis in certain contexts .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, higher temperatures can accelerate the decomposition of the azidomethyl group, enhancing the formation of reactive intermediates. Similarly, the presence of other radical species can either synergize with or inhibit the compound’s action, depending on the specific interactions involved .

Biochemical Analysis

Biochemical Properties

1-(Azidomethyl)-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. This compound interacts with various enzymes, proteins, and other biomolecules through radical mechanisms. For instance, it can participate in reactions involving carbon-centered radical intermediates, which are crucial in pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds or radical intermediates that can modify the activity of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The presence of the azidomethyl group allows for potential click chemistry applications, which can be used to label and track biomolecules within cells . Additionally, the trifluoromethyl group can affect the hydrophobicity and membrane permeability of the compound, thereby influencing its distribution and activity within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful for bioconjugation and labeling studies . The trifluoromethyl group, on the other hand, can modulate the electronic properties of the compound, affecting its binding affinity and specificity towards target enzymes and proteins. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound may undergo degradation, which can affect its efficacy and reliability in experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the threshold levels at which the compound remains safe and effective for use in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. The azidomethyl group can be metabolized through azide reduction pathways, while the trifluoromethyl group can undergo oxidative transformations . These metabolic processes can influence the overall activity and efficacy of the compound in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The trifluoromethyl group can enhance the compound’s hydrophobicity, facilitating its passage through cell membranes and its accumulation in lipid-rich environments . Additionally, the azidomethyl group can interact with transporters and binding proteins, affecting the localization and concentration of the compound within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, the azidomethyl group can be used to label and track the compound within mitochondria or the endoplasmic reticulum, providing insights into its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of a benzyl halide with sodium azide. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as Umemoto’s reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction: Reduction of the azide group can yield primary amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Nitrobenzene or benzyl nitrile derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Azidomethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(Azidomethyl)-3-(trifluoromethyl)benzene
  • 1-(Azidomethyl)-4-(trifluoromethyl)benzene
  • 1-(Azidomethyl)-2-(difluoromethyl)benzene

Comparison: 1-(Azidomethyl)-2-(trifluoromethyl)benzene is unique due to the specific positioning of the azidomethyl and trifluoromethyl groups on the benzene ring, which influences its reactivity and stability. Compared to its isomers, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

1-(azidomethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISKVNRGMSADDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582996
Record name 1-(Azidomethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823189-03-3
Record name 1-(Azidomethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First a solution of 17.4 g (0.1 mol) of azodicarboxylic acid diethyl ester in 50 ml of toluene is added dropwise at 10°-20° to a solution of 26.2 g (0.1 mol) of triphenylphosphine in 260 ml of toluene and then, at 5°-10°, a solution of 17.6 g (0.1 mol) of o-trifluoromethylbenzyl alcohol in 120 ml of a 1N solution of hydrazoic acid in toluene is added dropwise thereto and the whole is stirred at room temperature for 2 hours. The precipitated hydrazinodicarboxylic acid ester is filtered off with suction, the toluene solution is concentrated by evaporation and the residue is treated with cyclohexane. The cyclohexane solution is decanted off from the insoluble portions, filtered through a small amount of silica gel and concentrated by evaporation at 50° in vacuo. In this manner o-trifluoromethylbenzyl azide is obtained in the form of a colourless liquid.
Name
azodicarboxylic acid diethyl ester
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(bromomethyl)-2-(trifluoromethyl)benzene (0.250 g, 0.104 mmol) in DMSO (3.0 mL) was added sodium azide (0.101 g, 0.156 mmol). The reaction mixture was stirred at RT for 3-4 h. The reaction mixture was quenched in water and extracted with ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulphate and concentrated to afford 0.200 g of the desired product. 1HNMR (DMSO-d6): δ 4.63 (s, 2H), 7.60 (d, J=7.8 Hz, 1H), 7.70-7.80 (m, 3H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.101 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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